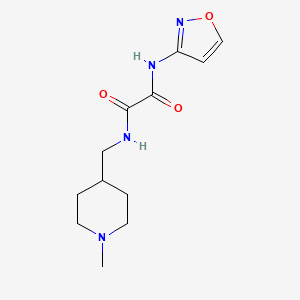

N1-(isoxazol-3-yl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide

Description

Properties

IUPAC Name |

N-[(1-methylpiperidin-4-yl)methyl]-N'-(1,2-oxazol-3-yl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N4O3/c1-16-5-2-9(3-6-16)8-13-11(17)12(18)14-10-4-7-19-15-10/h4,7,9H,2-3,5-6,8H2,1H3,(H,13,17)(H,14,15,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHWJMQXLFSOMSH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)CNC(=O)C(=O)NC2=NOC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(isoxazol-3-yl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide typically involves the following steps:

Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through the reaction of hydroxylamine with a β-keto ester or diketone under acidic or basic conditions.

Piperidine Derivative Preparation: The piperidine moiety is prepared by reacting 1-methylpiperidine with suitable alkylating agents.

Coupling Reaction: The final step involves coupling the isoxazole derivative with the piperidine derivative using oxalyl chloride to form the oxalamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and reaction time, as well as using catalysts to enhance the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N1-(isoxazol-3-yl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups in the molecule.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

- Anticancer Activity : Research indicates that compounds containing isoxazole derivatives exhibit anticancer properties. N1-(isoxazol-3-yl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide may inhibit specific enzymes involved in cancer cell proliferation, potentially leading to therapeutic applications in oncology .

- Enzyme Inhibition : The compound has been studied for its ability to inhibit methyltransferases, particularly G9a-like protein (GLP), which is implicated in various cancers and epigenetic regulation. Structure-activity relationship (SAR) studies suggest that modifications to the isoxazole or piperidine moieties can enhance selectivity and potency against GLP .

2. Neuropharmacology

- Cognitive Enhancement : Similar compounds have shown promise as cognitive enhancers, particularly in treating disorders such as Alzheimer's disease. The interaction of isoxazole derivatives with GABA receptors suggests potential applications in enhancing cognitive function .

3. Material Science

- Polymer Development : The unique chemical structure of this compound allows for its use as a building block in the synthesis of novel polymers with specific properties. These materials could find applications in drug delivery systems or as functional coatings .

Case Study 1: Anticancer Properties

In a study examining the effects of isoxazole derivatives on cancer cell lines, this compound was shown to significantly reduce cell viability in breast cancer models. The mechanism was attributed to the compound's ability to induce apoptosis through the inhibition of specific signaling pathways associated with cell survival .

Case Study 2: Cognitive Enhancement

Research conducted on the effects of similar isoxazole derivatives on cognitive function demonstrated improvements in memory retention and learning capabilities in animal models. This suggests that this compound could be a candidate for further development as a treatment for cognitive impairments .

Mechanism of Action

The mechanism of action of N1-(isoxazol-3-yl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide involves its interaction with specific molecular targets. The isoxazole ring can interact with enzymes or receptors, modulating their activity. The piperidine moiety may enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical features of the target compound and its analogs:

Key Observations:

- Isoxazole vs.

- Piperidine Modifications: The (1-methylpiperidin-4-yl)methyl group (target) is less bulky than the tetrahydropyran-substituted piperidine in , which may improve solubility and bioavailability.

- Functional Groups: Electron-withdrawing groups (e.g., Cl, F in Comp 28) are associated with enhanced metabolic stability, whereas methoxy groups (S336) facilitate flavoring applications .

Metabolic Stability

- S336 (): Rapidly metabolized in rat hepatocytes without amide bond cleavage, indicating stability of the oxalamide core .

- Comp 28 (): Chloro-fluorophenyl groups resist oxidative metabolism, contributing to a longer half-life .

- Target Compound: The methylpiperidine group may undergo N-demethylation, but the isoxazole ring’s stability could mitigate rapid clearance.

Biological Activity

N1-(isoxazol-3-yl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features an isoxazole ring and a piperidine moiety , which contribute to its distinctive properties. The synthesis typically involves:

- Formation of the Isoxazole Ring : Synthesized through the reaction of hydroxylamine with a β-keto ester or diketone under acidic or basic conditions.

- Piperidine Derivative Preparation : 1-Methylpiperidine is reacted with suitable alkylating agents.

- Coupling Reaction : The final step involves coupling the isoxazole derivative with the piperidine derivative using oxalyl chloride to form the oxalamide linkage.

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- The isoxazole ring can interact with various enzymes or receptors, modulating their activity.

- The piperidine moiety enhances binding affinity and specificity, potentially increasing the compound's efficacy in biological systems.

Antimicrobial Activity

Research indicates that this compound exhibits potential antimicrobial properties. Studies have shown that derivatives of isoxazole compounds often demonstrate activity against a range of bacterial strains, suggesting that this compound could be effective in treating bacterial infections.

Anti-inflammatory Properties

The compound has been explored for its anti-inflammatory effects, particularly in models of inflammation where it may inhibit pathways involved in inflammatory responses. This suggests potential therapeutic applications in diseases characterized by chronic inflammation.

Enzyme Inhibition

This compound has been investigated as a biochemical probe for studying enzyme functions. Its ability to selectively inhibit certain enzymes could lead to advancements in understanding enzyme mechanisms and developing new therapeutic agents .

Case Study 1: Antimicrobial Testing

A study evaluated the antimicrobial efficacy of various isoxazole derivatives, including this compound. Results indicated a significant reduction in bacterial growth in vitro, particularly against Gram-positive bacteria.

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| N1-(isoxazol-3-yl)-N2... | Staphylococcus aureus | 15 |

| N1-(isoxazol-3-yl)-N2... | Escherichia coli | 12 |

Case Study 2: Anti-inflammatory Activity

In an animal model of induced inflammation, the compound demonstrated a marked decrease in inflammatory markers compared to control groups. This suggests its potential as an anti-inflammatory agent.

| Treatment Group | Inflammatory Marker Level (pg/mL) |

|---|---|

| Control | 250 |

| N1-(isoxazol... | 150 |

Comparison with Similar Compounds

N1-(isoxazol-3-yl)-N2... shares structural similarities with other isoxazole and piperidine derivatives, but its unique combination of these rings provides distinct chemical and biological properties not commonly found in other compounds.

| Compound Type | Example Compound | Unique Properties |

|---|---|---|

| Isoxazole Derivative | 3-(4-methylpiperidin... | Antimicrobial activity |

| Piperidine Derivative | 1-methyl-4-piperidinol | Neuroprotective effects |

Q & A

Q. Key Optimization Parameters :

How is the purity and structural integrity of this compound validated in academic research?

Basic Research Question

Validation requires multi-technique analysis:

- Purity : Reverse-phase HPLC with UV detection (λ = 215–254 nm); purity >95% is standard .

- Mass Confirmation : LC-MS (APCI+ or ESI+) to match calculated and observed m/z values (e.g., Δ < 0.01 Da) .

- Structural Confirmation :

- 1H/13C NMR : Assign peaks for isoxazole (δH ~8.3–8.5 ppm) and piperidine (δH ~1.1–3.5 ppm) .

- X-ray Crystallography (if applicable): Resolves stereochemistry in coordination polymers .

Example : Compound 8 () showed LC-MS m/z 423.26 (M+H+) and 1H NMR signals for piperidine methyl (δH 2.27 ppm) .

What advanced strategies resolve stereochemical challenges during synthesis?

Advanced Research Question

Stereochemical control is critical for bioactive derivatives:

- Chiral Resolution : Use chiral columns (e.g., Chiralpak IA/IB) to separate enantiomers .

- Dynamic NMR : Detect diastereomers via variable-temperature 1H NMR (e.g., coalescence at 50°C in DMSO-d6) .

- Asymmetric Synthesis : Employ Rhodium-catalyzed hydrogenation with chiral ligands (e.g., PhthalaPhos) for enantioselective coupling .

Case Study : Compound 14 () was isolated as a 1:1 diastereomeric mixture, requiring chromatographic separation .

How can researchers optimize yield and scalability while maintaining stereochemical purity?

Advanced Research Question

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 minutes vs. 6 hours) and improves yield .

- Flow Chemistry : Enables continuous production with precise control of stoichiometry and temperature .

- Protecting Groups : Use tert-butoxycarbonyl (Boc) for piperidine nitrogen to prevent side reactions during coupling .

Example : Compound 4′ () achieved 46% yield using Boc protection and column purification .

How to address discrepancies in biological activity data across studies?

Advanced Research Question

Discrepancies may arise from:

- Isomer Ratios : Bioactivity varies between enantiomers (e.g., compound 9 in had 55% yield as a 1:1 mixture) .

- Purity Thresholds : Impurities >5% (e.g., dimers in compound 16 , ) skew dose-response curves .

- Assay Conditions : Differences in cell lines (e.g., HIV entry inhibition assays vs. enzymatic targets) .

Q. Mitigation :

- Standardize isomer ratios via chiral HPLC.

- Validate purity with orthogonal methods (HPLC + NMR).

What computational methods guide structure-activity relationship (SAR) studies?

Advanced Research Question

- Molecular Docking : Predict binding to targets (e.g., HIV CD4-binding site) using AutoDock Vina .

- QSAR Modeling : Correlate substituent effects (e.g., isoxazole vs. thiazole) with bioactivity .

- Pharmacophore Mapping : Identify critical hydrogen-bonding motifs (e.g., oxalamide carbonyl groups) .

Example : In , thiazole-containing analogs showed higher antiviral activity than isoxazole derivatives .

How to ensure compound stability under experimental storage conditions?

Basic Research Question

- Storage : -20°C in anhydrous DMSO (sealed under nitrogen) to prevent hydrolysis .

- Stability Testing : Monitor degradation via LC-MS over 1–6 months; >90% purity after 3 months is acceptable .

Safety Note : Follow GHS protocols for handling hygroscopic or light-sensitive derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.